4-(Cyanomethyl)-2-fluorobenzeneboronic acid
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Overview
Description
4-(Cyanomethyl)-2-fluorobenzeneboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyanomethyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Cyanomethyl)-2-fluorobenzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can utilize similar reaction conditions as the laboratory-scale synthesis but are optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyanomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenols.
Substitution: Substituted cyanomethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(Cyanomethyl)-2-fluorobenzeneboronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a versatile building block for the construction of biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medicinal research, boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-2-fluorobenzeneboronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanomethyl and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions by altering the electronic properties of the phenyl ring .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Comparison: Compared to phenylboronic acid, 4-(Cyanomethyl)-2-fluorobenzeneboronic acid has additional functional groups (cyanomethyl and fluorine) that can enhance its reactivity and selectivity in certain reactions. The presence of the fluorine atom can increase the compound’s stability and alter its electronic properties, making it more suitable for specific applications .
Uniqueness: The unique combination of the cyanomethyl and fluorine substituents in this compound provides distinct reactivity patterns and makes it a valuable compound for specialized synthetic applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields of research and industry highlight its significance .
Properties
IUPAC Name |
[4-(cyanomethyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-5-6(3-4-11)1-2-7(8)9(12)13/h1-2,5,12-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFTFYKRXCAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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